3-顺式-羟基格列吡嗪

描述

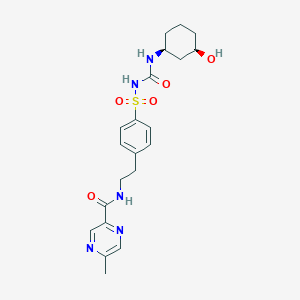

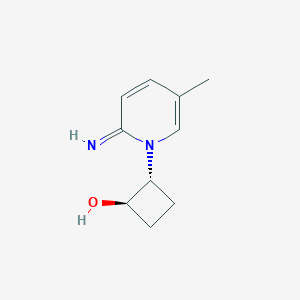

3-cis-Hydroxyglipizide is a metabolite of Glipizide, a sulfonylurea hypoglycemic agent . It is used as an antidiabetic . The chemical name is 1-[4-[2-(5-Methylpyrazine-2-carboxamido)ethyl]phenylsulfonyl]-3-(3-cis-hydroxycyclohexyl)urea .

Molecular Structure Analysis

The molecular formula of 3-cis-Hydroxyglipizide is C21H27N5O5S . The molecular weight is 461.53 . The structure includes a sulfonylurea group, a cyclohexyl group, and a pyrazine group .Physical And Chemical Properties Analysis

The density of 3-cis-Hydroxyglipizide is predicted to be 1.39±0.1 g/cm3 . The pKa value is predicted to be 5.05±0.10 .科学研究应用

Pharmacokinetic Herb-Drug Interactions

3-cis-Hydroxyglipizide has been studied for its potential interactions with medicinal herbs. For instance, it has been found that Andrographis paniculata (Burm. f.) ethanolic extract (APE) and andrographolide (AND), a potent CYP2C9 inducer/inhibitor, can alter the pharmacokinetic parameters of glipizide . This study aimed to determine the potential pharmacokinetics of herb–drug interactions between glipizide and APE/AND in the plasma of normal and diabetic rats .

Metabolic Hydroxy Functionalization

The cyclohexyl ring in glibenclamide, a related sulfonylurea antidiabetic medication, is metabolically oxidized to 3-cis and 4-trans-hydroxy metabolites . This metabolic hydroxy functionalization results in a substantial attenuation of antidiabetic activity . A similar effect has been observed for tolazamide, in which the azepane ring is metabolically hydroxylated at position 4 .

Antidiabetic Activity

3-cis-Hydroxyglipizide is a metabolite of glipizide, a sulfonylurea antidiabetic medication . Alterations in glipizide plasma concentrations caused by metabolic phase variations can affect the therapy’s effectiveness .

Bioanalytical Method Development

A simple and rapid bioanalytical technique for glipizide with a lower limit of quantitation of 25 ng/mL was developed . This method presented the following parameters: accuracy (error ≤ 15%), precision (CV ≤ 15%), selectivity, stability, and linearity (R² = 0.998) at concentrations ranging 25–1500 ng/mL .

Drug Efficacy Enhancement

The administration of APE significantly improved the Cmax and AUC0–t/AUC0–∞ glipizide values in normal and diabetic rats . This suggests that the co-administration of APE with glipizide could potentially enhance the efficacy of the drug .

Drug Bioavailability Reduction

Andrographolide (AND) significantly reduced the bioavailability of glipizide in diabetic rats . This indicates that the co-administration of AND with glipizide could potentially reduce the drug’s bioavailability .

作用机制

Target of Action

The primary target of 3-cis-Hydroxyglipizide is the pancreatic beta cells . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin .

Mode of Action

3-cis-Hydroxyglipizide works by sensitizing these pancreatic beta cells, stimulating them to release insulin . This insulin then helps to lower blood glucose levels .

Biochemical Pathways

3-cis-Hydroxyglipizide is a metabolite of glipizide, a second-generation sulfonylurea . Sulfonylureas are known to enhance the hypoglycemic potency by containing a more non-polar side chain in their chemical structure .

Pharmacokinetics

3-cis-Hydroxyglipizide is metabolized by CYP2C9 and CYP2C19 to inactive metabolites . Less than 10% of the initial dose of the drug can be detected in the urine and feces as unchanged glipizide . The mean terminal elimination half-life of glipizide ranged from 2 to 5 hours after single or multiple doses in patients with type 2 diabetes mellitus .

Result of Action

The result of 3-cis-Hydroxyglipizide’s action is the lowering of blood glucose levels . This is achieved through the stimulation of insulin release from the pancreatic beta cells .

Action Environment

The action, efficacy, and stability of 3-cis-Hydroxyglipizide can be influenced by various environmental factors. For example, co-administered medicinal herbs can modify a drug’s pharmacokinetics (PK), effectiveness, and toxicity .

属性

IUPAC Name |

N-[2-[4-[[(1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-5-methylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O5S/c1-14-12-24-19(13-23-14)20(28)22-10-9-15-5-7-18(8-6-15)32(30,31)26-21(29)25-16-3-2-4-17(27)11-16/h5-8,12-13,16-17,27H,2-4,9-11H2,1H3,(H,22,28)(H2,25,26,29)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLIUWBDTXQVBY-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@H]3CCC[C@H](C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cis-Hydroxyglipizide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)

![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)

![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)

![1-(2,3-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493604.png)

![trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493607.png)

![trans-2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493608.png)